
5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C₉H₁₀ClNO₂S and a molecular weight of 231.70 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride typically involves the reaction of 5,6,7,8-tetrahydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative . The general reaction scheme is as follows:
5,6,7,8-Tetrahydroquinoline+Chlorosulfonic Acid→5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.
Reduction Products: Reduction can lead to the formation of 5,6,7,8-tetrahydroquinoline derivatives with different functional groups at the 8-position.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride involves its ability to act as a sulfonylating agent. It can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways depend on the structure of the resulting derivatives and their interactions with biological systems .
Comparison with Similar Compounds
Similar Compounds
8-Acetyl-5,6,7,8-tetrahydroquinoline: This compound has a similar tetrahydroquinoline core but with an acetyl group at the 8-position instead of a sulfonyl chloride group.
5,6,7,8-Tetrahydroquinoline: The parent compound without any substituents at the 8-position.
Uniqueness
5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile reagent in chemical research .
Properties
Molecular Formula |
C9H10ClNO2S |
|---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 |
InChI Key |
VLHJDXVNWFCBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


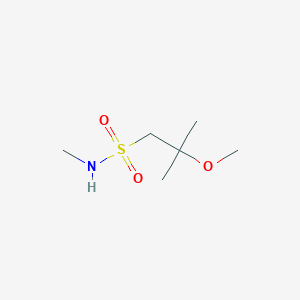
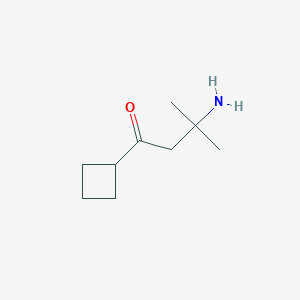
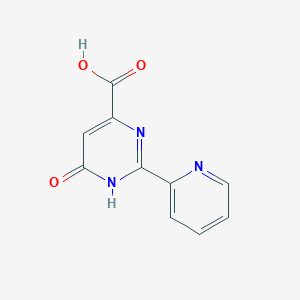
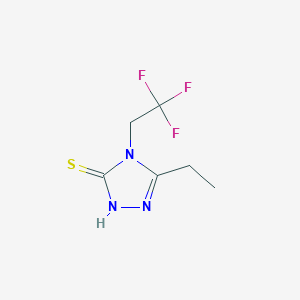
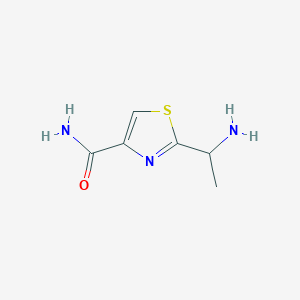
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
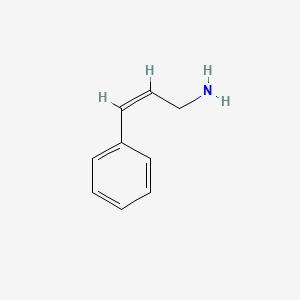
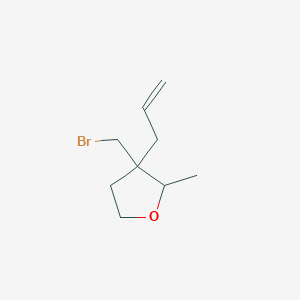
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
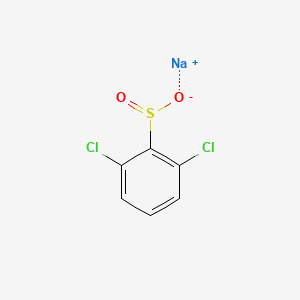
![Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13205206.png)
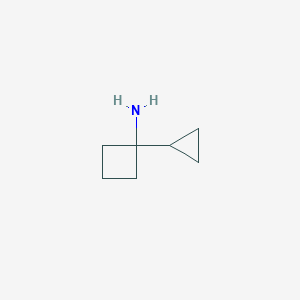
![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)

